

Application Notes & Protocols: A Guide to Dodecylphosphocholine (DPC) Micelle Preparation

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Compound of Interest

Compound Name: Dodecylphosphocholine

Cat. No.: B1670865

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Introduction

Dodecylphosphocholine (DPC) is a zwitterionic detergent widely employed in membrane protein research and drug delivery applications. Its properties as a mild, non-denaturing surfactant make it an excellent choice for solubilizing, stabilizing, and studying membrane proteins in a near-native environment using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] DPC's resemblance to the phosphatidylcholine lipids found in biological membranes allows it to form micelles that serve as a membrane mimetic.[3] This document provides a comprehensive guide to the preparation and characterization of DPC micelles, along with protocols for their application in membrane protein studies.

Quantitative Data Summary

The physicochemical properties of DPC are critical for its effective use. The following table summarizes key quantitative data for DPC micelles.

Property	Value	Notes
Critical Micelle Concentration (CMC)	~1.1 - 1.5 mM	The concentration above which DPC monomers self-assemble into micelles.[1][4] This value can be influenced by factors like temperature and ionic strength.[4]
Aggregation Number	~54 - 60 monomers/micelle	The average number of DPC molecules that form a single micelle.[3][4]
Micelle Shape	Slightly ellipsoidal to spherical	The overall shape of the DPC micelle in aqueous solution.[4][5][6]
Radius of Gyration	~17 Å	A measure of the micelle's size.[5][6][7]
Molecular Weight	351.5 g/mol	The molecular weight of a single DPC monomer.[1]

Experimental Protocols

Step-by-Step DPC Micelle Preparation from Lyophilized Powder

This protocol outlines the standard procedure for preparing a stock solution of DPC micelles from its powdered form.

Materials:

- **Dodecylphosphocholine (DPC)**, lyophilized powder
- High-purity water (e.g., Milli-Q or equivalent)
- Appropriate buffer (e.g., phosphate buffer, Tris buffer)

- Vortex mixer
- Magnetic stirrer and stir bar (optional)
- Analytical balance
- Volumetric flasks and appropriate glassware

Protocol:

- Determine the Desired Concentration: Decide on the final concentration of the DPC solution. This concentration must be significantly above the CMC (1.1-1.5 mM) to ensure the formation of micelles. A common stock concentration is 100 mM.
- Weighing the DPC Powder: Accurately weigh the required amount of lyophilized DPC powder using an analytical balance.
 - Calculation Example: For a 10 mL solution of 100 mM DPC (MW = 351.5 g/mol):
 - $\text{Grams} = (0.1 \text{ L}) \times (0.1 \text{ mol/L}) \times (351.5 \text{ g/mol}) = 0.3515 \text{ g (or 351.5 mg)}$
- Dissolution in Buffer:
 - Transfer the weighed DPC powder into a volumetric flask.
 - Add a portion of the desired buffer (e.g., 20 mM sodium phosphate, pH 7.4) to the flask, approximately half of the final volume.
- Hydration and Solubilization:
 - Gently swirl the flask to wet the powder.
 - Vortex the solution for 1-2 minutes to aid in dissolution. For larger volumes, a magnetic stirrer can be used at a low to medium speed.
 - Allow the mixture to hydrate at room temperature for several hours to ensure complete dissolution. Some protocols suggest letting the solution sit for 2-3 hours for complete hydration.

- **Final Volume Adjustment:** Once the DPC is fully dissolved and the solution is clear, add the buffer to reach the final desired volume in the volumetric flask.
- **Homogenization:** Invert the flask several times to ensure the solution is homogeneous.
- **Storage:** Store the DPC micelle solution at 4°C. For long-term storage, it can be aliquoted and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Solubilization of a Membrane Protein with DPC Micelles

This protocol provides a general workflow for extracting and solubilizing a membrane protein from a cell membrane fraction using DPC micelles.

Materials:

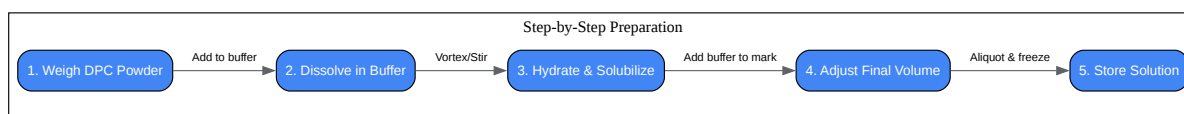
- Isolated cell membrane fraction containing the protein of interest
- DPC micelle stock solution (e.g., 100 mM)
- Solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0, with protease inhibitors)
- Microcentrifuge
- End-over-end rotator or rocker
- Bradford assay or other protein quantification method

Protocol:

- **Determine Optimal DPC Concentration:** The optimal DPC-to-protein ratio for solubilization varies. A typical starting point is a final DPC concentration of 1-2% (w/v) or a detergent-to-protein mass ratio of 10:1.
- **Preparation of Solubilization Mixture:**
 - Thaw the membrane fraction on ice.

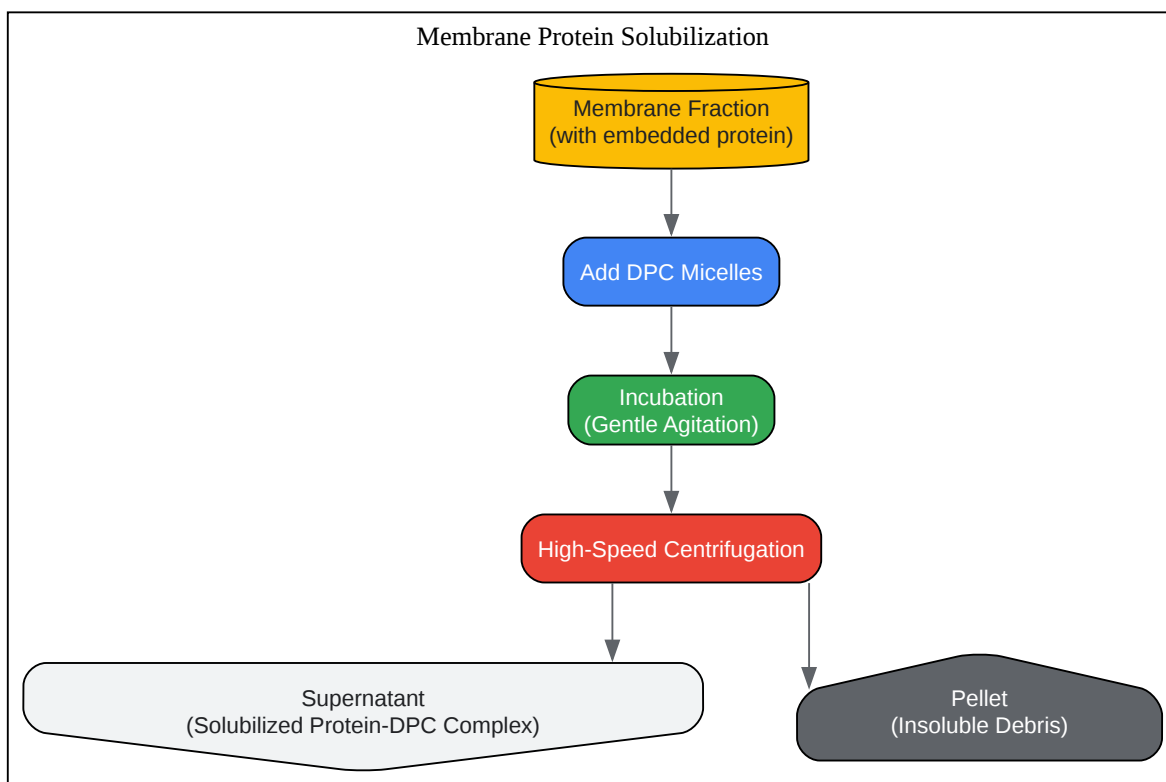
- Determine the total protein concentration of the membrane fraction.
- In a microcentrifuge tube, combine the membrane fraction with the solubilization buffer.
- Add the DPC micelle stock solution to the desired final concentration.
- Incubation:
 - Gently mix the solution by inverting the tube.
 - Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on an end-over-end rotator). This allows the DPC micelles to disrupt the membrane and encapsulate the protein.
- Clarification of the Lysate:
 - Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the insoluble membrane debris.
- Collection of Solubilized Protein:
 - Carefully collect the supernatant, which contains the DPC-solubilized membrane protein.
- Downstream Processing: The solubilized protein is now ready for subsequent purification steps, such as affinity chromatography, and structural or functional analysis.

Visualizations



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Caption: Workflow for DPC micelle preparation.



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Caption: Process of membrane protein solubilization using DPC micelles.

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